Journal Name:Food and Chemical Toxicology
Journal ISSN:0278-6915
IF:5.572
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/237/description#description
Year of Origin:1982
Publisher:Elsevier Ltd
Number of Articles Per Year:621
Publishing Cycle:Monthly
OA or Not:Not
Process improvement and heat integration of rich gas ethane recovery
Food and Chemical Toxicology ( IF 5.572 ) Pub Date: 2023-03-07 , DOI: 10.1002/apj.2892
The recovery of ethane from natural gas is an important measure to enhance the economic benefit and energy saving of oilfields. In the process of condensation, the gas-rich ethane recovery process has the problems of high condensation, high methane content, difficult control of cold box pinch temperature, and high energy consumption. Based on the Recycle Split Vapor (RSV) process, two improved processes, Supplemental Rectification with Compression and Recycle Split Vapor (SRCR) and Recycle Split Vapor with Liquid Flashing (RSVL), are proposed. Energy consumption analysis shows that RSVL process has the lowest total compression power and lower investment cost than SRCR process. The heat integration analysis shows that the ratios R1 and R2 of the demethanizer side-draw duty directly influence the temperature matching of the cold and hot streams in the main cold box. For rich gas, R1 is advised to set between .5 and .75, and R2 is advised to set between .6 and .8. The sensitivity analysis shows that the lower the feed gas pressure and the richer the gas, the higher the total compression power of the process, and the closer the composite curve of cold and heat in the main cold box. The higher the feed gas temperature, the greater the total compression power. The higher the CO2 content in the feed gas, the higher the total compression power of the RSVL process, and the smaller the CO2 freezing temperature in the demethanizer.
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Bioleaching of oceanic manganese nodules: Current progress and future prospects
Food and Chemical Toxicology ( IF 5.572 ) Pub Date: 2023-07-21 , DOI: 10.1002/apj.2953
The extraction of manganese elements and other strategic elements from oceanic manganese nodules has become a strategic decision to ensure the security of global metal resources and the high-quality green development of metal resource processing and metallurgy industry due to the gradual depletion of high-quality terrestrial metal resources and the increase of difficult-to-select and difficult-to-smelt deposits. In order to achieve the enrichment and separation of diverse elements within oceanic manganese nodules, it is imperative to initiate chemical reactions that facilitate the breakdown of complex oxides, particularly manganese dioxide. Bioleaching is a viable treatment option for oceanic manganese nodules with low operating costs and environmental damage. However, the mechanism of oceanic manganese nodules bioleaching is not fully studied, and the prospect of technology development is uncertain. We have reviewed five influencing factors on bioleaching of oceanic manganese nodules: mineralogical characteristics, chemical reaction equilibrium, thermodynamic characteristics, microbial properties, and operational variables. It then makes new development recommendations and technological system suggestions for the future improvement of oceanic manganese nodule bioleaching, primarily focusing on the development of new technologies for challenging to select and difficult to smelt ores, the practicality of strategic energy metal development, the cell design and its materials revolution, environmental protection and management, and all-round resource utilization. Solving the above critical technical issues will boost the high-quality development of metal industry and environmental protection.
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Research on air-cooled thermal management of energy storage lithium battery
Food and Chemical Toxicology ( IF 5.572 ) Pub Date: 2023-05-15 , DOI: 10.1002/apj.2924
Battery energy storage system occupies most of the energy storage market due to its superior overall performance and engineering maturity, but its stability and efficiency are easily affected by heat generation problems, so it is important to design a suitable thermal management system. Due to the huge scale, complex composition, and high cost of stationary energy storage systems, it is difficult to optimize its parameters and structures by direct experimental research. In order to explore the cooling performance of air-cooled thermal management of energy storage lithium batteries, a microscopic experimental bench was built based on the similarity criterion, and the charge and discharge experiments of single battery and battery pack were carried out under different current, and their temperature changes were analyzed. The numerical simulation study of the thermal management system of the battery pack is carried out by using ANSYS Fluent software, and the numerical simulation results are compared with the experimental results to verify its feasibility. And the influence of structural and parametric factors such as inlet and outlet position, battery spacing, and inlet air volume on the performance of the air-cooled thermal management system is explored by means of numerical simulation. The results show that the heat generation of the battery in the discharge process is higher than that of the charging process, and the air from the top of the battery pack can achieve a better cooling effect, and there is an optimal battery spacing to achieve the best cooling effect, and the research conclusion provides some reference for the optimal design of the actual stationary energy storage system.
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Open cultivation of microorganisms in water-in-oil Pickering emulsions stabilized by stearate microparticles
Food and Chemical Toxicology ( IF 5.572 ) Pub Date: 2023-06-13 , DOI: 10.1002/apj.2942
We report a long-term open cultivation of model microorganisms in water-in-oil (W/O) Pickering emulsions stabilized by food-grade calcium stearate microparticles without contamination. W/O Pickering emulsions were successfully prepared using calcium stearate microparticles in tetradecane. Effect of microparticle concentration on the emulsion's Sauter mean diameter was investigated at various hold-ups. As a result, the smaller the hold-up, the smaller was the change in Sauter mean diameter due to the microparticle concentration. It was found that Sauter mean diameter of the emulsions was almost constant for 2 months. Model microorganisms Escherichia coli and Bacillus subtilis solubilized in the emulsion were stationary cultivated in the air-exposed state. The viable cell ratio temporarily decreased at the beginning of cultivation but then increased continuously with cultivation time after 28 days. Furthermore, there were no contamination for 28 days in the air-exposed state of the emulsion solution containing a culture medium without microorganisms. It was also shown that the growth rate of the microorganisms in the emulsion system is significantly lower than those in conventional cultivation systems. Thus, the calcium stearate Pickering W/O emulsion system is suitable for a long-term “open” cultivation of microorganisms without the use of any special equipment such as a jar-fermenter.
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A novel plumes treater for solid rocket motors during hot-firing tests using ice tunnel structure
Food and Chemical Toxicology ( IF 5.572 ) Pub Date: 2023-05-07 , DOI: 10.1002/apj.2925
Aiming at the perniciousness of the exhausted plumes from solid rocket motors during hot-firing tests, a novel plume treater is proposed using the ice tunnel device. The feasibility and effectiveness of this ice tunnel treater were successfully verified by tests on two solid rocket motors, XX 127 and XX 500, with different fuel charges of about 1.5 and 700 kg, respectively. Results show that the plume temperature could be greatly reduced from around 2000 to below 100°C through the ice tunnel for both motors, and the effect of noise reduction as well as the elimination of gaseous hydrogen chloride was also measured to be available in the test of XX 500, indicating the new ice tunnel treater could quickly achieve the “three reductions” of high temperature, serious noise, and gas pollution of the solid rocket motor emissions. Besides, a numerical model considering the factors of air entrainment, afterburning, convective heat transfer, radiation heat transfer, and phase change was established to investigate the flow and heat transfer behaviors within the ice tunnel. The plume temperature at the outlet of the ice tunnel was in good agreement with the experimental data. The intensity of afterburning is mainly determined by the amount of entrained air and the CO concentration. The cooling capacity of the ice tunnel is mainly contributed by convection, air entrainment, and particle radiation. This work could provide new ideas and references for the technological upgrade of the ground test platforms for solid rocket motors.
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Time-dependent mixed convection of Prandtl–Eyring hybrid nanofluid flow over a vertical cone: Entropy analysis
Food and Chemical Toxicology ( IF 5.572 ) Pub Date: 2023-04-19 , DOI: 10.1002/apj.2913
The current work is motivated by the rising applications of non-Newtonian hybrid nanofluids and entropy optimization in large-scale industries. The Prandtl–Eyring nanofluid model, one of the numerous non-Newtonian fluid models, is developed using molecular theory rather than empirical formulas. This study investigates the mixed convection flow of Prandtl–Eyring nanofluids from a vertical conical surface. This problem's governing equations are highly nonlinear and linked. Mangler's nonsimilar transformations were used to obtain a nondimensional representation of the governing equations. The obtained equations were linearized and discretized using Quasilinearization and the implicit finite difference method. This study concludes that, compared to Newtonian fluids, Prandtl–Eyring fluids have reduced surface friction Re 1 / 2 C f $$ \left({\mathit{\operatorname{Re}}}^{1/2}{C}_f\right) $$ and fluid velocity. When comparing the Prandtl–Eyring hybrid nanofluid to the Newtonian hybrid nanofluid, we find that the latter improves energy transmission Re − 1 / 2 Nu $$ \left({\mathit{\operatorname{Re}}}^{-1/2} Nu\right) $$ by about 11%. With the Prandtl–Eyring hybrid nanofluid model instead of the standard Newtonian model, entropy generation (EG) can be reduced. Energy transport efficiency is improved by changing the nanoparticles shape from spherical to lamina. Concisely at τ = 1 $$ \tau =1 $$ , the Re − 1 / 2 Nu $$ {\mathit{\operatorname{Re}}}^{-1/2} Nu $$ and Re 1 / 2 C f $$ {\mathit{\operatorname{Re}}}^{1/2}{C}_f $$ boosted approximately by 29% and 17%, respectively, when shapes of the nanoparticles are changed from spherical to the lamina. The findings of heat transfer strength and surface friction coefficient are in excellent agreement with previously reported data.
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Sustainable environment through using porous materials: A review on wastewater treatment
Food and Chemical Toxicology ( IF 5.572 ) Pub Date: 2023-06-26 , DOI: 10.1002/apj.2941
Porous materials play an important role in creating a sustainable environment by improving wastewater treatment's efficacy. Porous materials, including adsorbents or ion exchangers, catalysts, metal–organic frameworks, composites, carbon materials, and membranes, have widespread applications in treating wastewater and air pollution. This review examines recent developments in porous materials, focusing on their effectiveness for different wastewater pollutants. Specifically, they can treat a wide range of water contaminants, and many remove over 95% of targeted contaminants. Recent advancements include a wider range of adsorption options, heterogeneous catalysis, a new UV/H2O2 procedure, ion exchange, Fenton oxidation, membrane activities, ozonation, membrane bioreactor, electrochemical treatment, wet air oxidation, and a carbon capture methodology utilizing various porous materials. A particular focus for innovative research is on developing technologies to synthesize porous materials and assess their performance in removing various pollutants from wastewater at varying experimental conditions. Porous materials can be essential in designing wastewater treatment systems to address the critical environmental issues of water stress and safe drinking water worldwide.
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Effect of ethanol on selective oligomerization of isobutene and the simulation of reactive distillation process
Food and Chemical Toxicology ( IF 5.572 ) Pub Date: 2023-05-22 , DOI: 10.1002/apj.2933
This paper investigates the selective oligomerization of isobutene in mixed C4 using ethanol as an inhibitor. The effects of ethanol/isobutene, reaction temperature, and reaction space velocity on isobutene oligomerization were examined using two β molecular sieve catalysts. The results indicate that the optimal reaction conditions, at the same calcination temperature, are as follows: The mass ratio of ethanol to isobutylene is 20%, the reaction pressure is 1 MPa, the reaction temperature is 65°C, the reaction space velocity is 2 h−1, the dimerization product C8 has fewer types, and the selectivity can reach over 15%. After adding ethanol, there is a significant inhibitory effect on n-butene. Furthermore, we used reactive distillation technology to simulate isobutene oligomerization. By optimizing the sensitivity of the tower's operating conditions, we obtained the optimal operational parameters of the tower. Under optimal operating conditions, the conversion rate of isobutene can reach over 80%. The mass fraction of C8 in the oligomerization product accounted for 57.44%, C12 accounted for 8.29%, and ETBE accounted for 34.23%. The reactive distillation technology can improve product selectivity.
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Experimental study combined with density functional theory and molecular dynamics simulation on the mechanism of glucose alcoholysis reaction
Food and Chemical Toxicology ( IF 5.572 ) Pub Date: 2023-03-23 , DOI: 10.1002/apj.2901
The reaction characteristics and mechanism of carbohydrates is important in exploring and developing suitable technology for biofuels and biochemical production from lignocellulosic biomass. In this study, experiments combined with density functional theory (DFT) calculation and molecular dynamics (MD) simulation were used to investigate the glucose alcoholysis reaction mechanism catalyzed by extremely low concentrated sulfuric acid. The effects of temperature and tetrahydrofuran (THF) on the distribution of the product in the alcoholysis process of high-concentration glucose were investigated. DFT calculation results showed that the addition of THF in ethanol can decrease the energy barrier of glucose degradation. Meanwhile, the MD simulation indicated that the catalyst tends to localize more around the glucose molecular, which was beneficial to the glucose degradation in ethanol. Combining the experimental and theoretical results, plausible glucose alcoholysis reaction pathways were proposed in this work. It was found that when temperature was lower than 190°C, the three main pathways were glucose conversion into ethyl glucoside (EDGP); glucose conversion into 1,6-anhydro-β-d-glucopyranose (LG), then further to levoglucosone (LGO), furans, or 1,4:3,6-dianhydro-α-d-glucopyranose (DGP); and glucose conversion to fructose. However, at higher temperatures (190 and 220°C), the main reaction pathways were, glucose conversion into LG, LGO, and ethyl levulinate (EL); glucose conversion into fructose, 5-hydroxymethylfurfural (HMF), 5-ethoxymethylfurfural (EMF), and EL; and glucose conversion into humins. DFT, MD simulation, and experimental results showed that the addition of THF is beneficial for the EDGP formation from high concentration glucose catalyzed by Brønsted acid.
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Effect of feed spacer geometric design in a spiral wound module of reverse osmosis process on the removal of dimethyl phenol from wastewater. Simulation-based model
Food and Chemical Toxicology ( IF 5.572 ) Pub Date: 2023-03-06 , DOI: 10.1002/apj.2895
The reverse osmosis (RO) technology has engaged in the removal of a wide set of pollutants including dimethylphenol at a high rejection. The goal of this research is to explore the influence of spacer geometric design on the performance metrics of an individual spiral wound module of RO process to eliminate dimethylphenol from wastewater. The study entails the embedding of an author's model developed to envisage the performance of a spiral wound membrane-based wastewater treatment with a detailed model of feed spacer (collected from the open literature) utilised to characterise the pressure drop along the feed channel. A comprehensive simulation study is conducted to observe the impact of feed flow rate on the energy dissipation and mass transfer coefficient of several selected feed spacers of different design characteristics. Accordingly, the consequence of feed spacer design parameters was analysed on the performance metrics of RO process including the dimethylphenol rejection and water recovery. It is found that the angle of flow diversion, voidage, and feed spacer height have a considerable effect on the pressure drop, mass transfer coefficient, and axial velocity, which accordingly affect the overall performance indicators. The results show the success of feed spacers 80MIL-1 and 80MIL-2 to gain the highest dimethylphenol rejection and associated water recovery.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学2区 FOOD SCIENCE & TECHNOLOGY 食品科技1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
13.40 149 Science Citation Index Science Citation Index Expanded Not
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papers reporting and interpreting original unpublished toxicological research particularly studies promoting an understanding of the mechanisms underlying toxic effects or improvements in methods for predicting adverse effects.